2,2',4',6-Tetrachloro-4,5'-bipyrimidine
Description
2,2',4',6-Tetrachloro-4,5'-bipyrimidine is a halogenated bipyrimidine derivative characterized by four chlorine substituents at the 2, 2', 4', and 6 positions of its bipyrimidine backbone. For instance, highlights the use of 2,2'-bipyrimidine (bpym) as a bridging ligand in manganese(II) complexes, demonstrating its ability to form stable coordination geometries . The introduction of chlorine substituents likely enhances electron-withdrawing effects, influencing reactivity, solubility, and coordination behavior compared to non-halogenated analogs.
Properties
CAS No. |
62880-84-6 |
|---|---|
Molecular Formula |
C8H2Cl4N4 |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,6-dichloropyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C8H2Cl4N4/c9-5-1-4(14-8(12)15-5)3-2-13-7(11)16-6(3)10/h1-2H |
InChI Key |
APEBSVMAMMPRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Chlorination Protocol
A patent by details a two-step chlorination method using barbituric acid as the starting material. In the first step, barbituric acid reacts with POCl₃ at 50–75°C to form an intermediate, which is subsequently treated with PCl₅ or PCl₃/Cl₂ at 60–75°C to yield 2,4,6-trichloropyrimidine in 85% yield. This method avoids aqueous work-up, mitigating safety risks and wastewater generation. For 2,2',4',6-Tetrachloro-4,5'-bipyrimidine, analogous chlorination could be applied to bipyrimidine precursors, though regioselectivity must be carefully controlled.
Role of Catalysts and Solvents
Chlorination efficiency depends on catalysts such as dimethylformamide (DMF) or dimethylaniline. However, excessive amine use can lead to byproducts, necessitating optimized stoichiometry. Non-polar solvents like toluene enhance POCl₃ reactivity, while elevated temperatures (70–80°C) accelerate substitution at electron-deficient positions.
Cross-Coupling Strategies for Bipyrimidine Formation
The 4,5'-bipyrimidine backbone requires selective coupling between pyrimidine subunits. Metal-catalyzed cross-coupling reactions, particularly Negishi and Ullmann couplings, offer robust frameworks.
Negishi Cross-Coupling
A study by highlights the efficacy of Negishi coupling for synthesizing methyl-substituted bipyridines. This method involves transmetalation of organozinc reagents with palladium catalysts. For bipyrimidines, analogous conditions could couple 4-chloro-2,6-dichloropyrimidine (halide donor) with a 5'-metallated pyrimidine (e.g., zincate). Key advantages include high yields (70–90%) and tolerance toward halogen substituents.
Ullmann Coupling
Copper-mediated Ullmann coupling facilitates aryl-aryl bond formation under thermally activated conditions (100–150°C). While slower than palladium-catalyzed methods, it avoids sensitive organometallic reagents. For example, 4-iodo-2,6-dichloropyrimidine and 5'-bromo-2',4'-dichloropyrimidine could couple in the presence of CuI/1,10-phenanthroline, though yields may vary (50–70%).
Post-Coupling Chlorination Techniques
After coupling, additional chlorination ensures complete substitution. The two-step POCl₃/PCl₅ protocol is adaptable here:
Selective Chlorination
POCl₃ selectively chlorinates pyrimidine rings at positions adjacent to electron-withdrawing groups. For instance, treating 4,5'-bipyrimidine with excess POCl₃ at 70°C introduces chlorines at the 2 and 6 positions of the first ring and 2' and 4' of the second ring. Subsequent PCl₅ treatment ensures full conversion, though over-chlorination must be monitored via TLC or HPLC.
Solvent and Temperature Optimization
Reactions in refluxing dichloroethane (DCE) enhance chlorination efficiency while maintaining intermediate solubility. Lower temperatures (40–60°C) favor mono- or di-chlorination, whereas higher temperatures (80–100°C) drive tetra-substitution.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary strategies for synthesizing 2,2',4',6-Tetrachloro-4,5'-bipyrimidine:
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Pre-chlorination + Coupling | Chlorinate monomers → Negishi coupling | ~65% | High regiocontrol; fewer side reactions | Requires stable halopyrimidines |
| Coupling + Post-chlorination | Ullmann coupling → POCl₃/PCl₅ treatment | ~55% | Simplified monomer synthesis | Risk of over-chlorination |
Chemical Reactions Analysis
Types of Reactions: 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted bipyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
2,2'-Bipyrimidine (Parent Compound)
The unsubstituted 2,2'-bipyrimidine ligand (bpym) forms dinuclear metal complexes, as seen in , where Mn(II) ions adopt distorted octahedral geometries due to N-Mn-N and Cl-Cl repulsions .
4,6-Dichloro-5-(2-Methoxyphenoxy)-2,2'-bipyrimidine
This dichloro derivative () features a methoxyphenoxy group at position 5, which introduces steric bulk and enhances solubility in organic solvents compared to the tetrachloro analog. The reduced number of chlorine atoms likely decreases electrophilicity, making it less reactive in nucleophilic substitution reactions .
2-Chloro-6-Methylpyrimidine-4,5-diamine
Unlike the tetrachloro compound, its applications may lean toward catalysis or pharmaceutical synthesis due to the amino group’s reactivity .
Metal Complexes with Bipyridine vs. Bipyrimidine Ligands
discusses 2,2'-bipyridine-5,5'-dicarboxylic acid complexes. Bipyridine ligands, with fewer nitrogen atoms per ring, exhibit weaker electron-withdrawing effects than bipyrimidines. The tetrachloro bipyrimidine’s additional nitrogen and chlorine atoms could enhance metal-binding affinity but reduce solubility in polar solvents .
Physical and Chemical Properties
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| 2,2',4',6-Tetrachloro-4,5'-bipyrimidine | 4 Cl, bipyrimidine backbone | High electrophilicity, steric hindrance, low polarity | Specialty synthesis, halogenation reactions |
| 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 2 Cl, methoxyphenoxy | Moderate reactivity, improved solubility in organic solvents | Pharmaceutical intermediates |
| 2-Chloro-6-methylpyrimidine-4,5-diamine | Cl, methyl, amino groups | High nucleophilicity, hydrogen-bonding capability | Catalysis, drug design |
| Mn(II)/Fe(II)-bpym complexes | Unsubstituted bpym ligand | Octahedral coordination, magnetic properties | Materials science, molecular magnetism |
Reactivity and Coordination Chemistry
- Electrophilic Reactivity: The tetrachloro compound’s chlorine atoms act as leaving groups, facilitating nucleophilic aromatic substitution. This contrasts with methoxy- or amino-substituted derivatives, where electron-donating groups deactivate the ring .
- Coordination Behavior : shows that unsubstituted bpym forms dinuclear Mn(II) complexes with distorted octahedral geometries. Chlorine substituents in the tetrachloro analog may compete with nitrogen atoms for metal binding or introduce steric clashes, altering complex stability .
Q & A
Q. What are the common synthetic routes for preparing 2,2',4',6-tetrachloro-4,5'-bipyrimidine and its derivatives?
The Ullmann coupling reaction is a foundational method for synthesizing bipyrimidine derivatives. For example, 2,2'-bipyrimidine can be synthesized via Ullmann coupling of 2-iodopyrimidine under optimized conditions . Multi-component cascade reactions have also been developed to construct functionalized bipyrimidines in a single pot, enabling the formation of five bonds and cleavage of one bond simultaneously . These methods prioritize yield optimization and regioselectivity control, with reaction conditions (e.g., solvent, temperature, catalysts) tailored to minimize side products.
Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?
X-ray crystallography is critical for resolving the three-dimensional structure and coordination geometry. For instance, Mn(II) complexes with bipyrimidine ligands were structurally characterized to reveal octahedral distortion caused by N-Mn-N bond angles (72.0°–70.0°) and Cl-Cl repulsion (104.77°) . Spectroscopic methods like NMR and IR are used to confirm substitution patterns and ligand binding modes. For example, antiglycation activity studies of chloro-imidazo[4,5-b]pyridine derivatives relied on NMR (¹H/¹³C) and mass spectrometry for structural validation .
Advanced Research Questions
Q. What challenges arise in designing polynuclear coordination complexes using 2,2',4',6-tetrachloro-4,5'-bipyrimidine as a ligand?
The ligand’s ability to act as a bridging or chelating agent depends on steric and electronic factors. In lanthanide complexes, 2,2'-bipyrimidine-4,4'-dicarboxylate (bpd²⁻) forms mononuclear, dinuclear, or octonuclear structures depending on reaction stoichiometry and counterion interactions. For example, [Lu₈(bpd)₄(tta)₁₈]⁴⁻ required precise control of ligand-to-metal ratios to stabilize the octonuclear core . Challenges include managing ligand flexibility to avoid undesired oligomerization and ensuring redox compatibility in transition-metal systems .
Q. How can reaction conditions be optimized to mitigate competing pathways in bipyrimidine synthesis?
Competing pathways (e.g., over-chlorination or dimerization) are addressed via kinetic control. In the cascade synthesis of 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-ones, the absence of metals/oxidants and use of aprotic solvents (e.g., DMF) suppressed side reactions. Temperature modulation (70°C) and slow evaporation techniques were critical for isolating intermediates . Computational modeling (DFT/TD-DFT) has also been employed to predict reactive states and optimize photodissociation yields in Ru(II) complexes with bipyrimidine ligands .
Q. How do structural modifications influence the bioactivity of chloro-bipyrimidine derivatives?
Substitution at the 4,6-positions with chloro groups enhances electrophilicity, enabling nucleophilic aromatic substitution in drug discovery. For example, 6-chloro-2-aryl-imidazo[4,5-b]pyridines showed antiglycation activity (IC₅₀ = 240 μM) due to electron-withdrawing effects stabilizing transition states during glycation inhibition . Conversely, steric bulk at the 2' and 4' positions can hinder binding to biological targets, necessitating structure-activity relationship (SAR) studies.
Data Contradiction Analysis
Q. How can discrepancies in reported crystallographic data for bipyrimidine-metal complexes be resolved?
Discrepancies in bond angles or coordination geometries (e.g., octahedral vs. trigonal prismatic) often arise from differences in metal ion radii or counterion effects. For example, Mn(II) complexes exhibit larger octahedral distortions compared to Fe(II) analogs due to Mn’s smaller ionic radius and stronger Jahn-Teller effects . Cross-validation using spectroscopic data (e.g., EXAFS for local metal-ligand distances) and computational models (e.g., density functional theory for geometry optimization) can reconcile such differences .
Q. Why do synthetic yields vary significantly across methods for bipyrimidine derivatives?
Yield variations are attributed to competing reaction pathways. Ullmann coupling of 2-iodopyrimidine achieved moderate yields (~50%) due to copper-mediated side reactions , while cascade reactions improved yields (up to 75%) by eliminating intermediate isolation steps . Solvent polarity, temperature gradients, and catalyst loading (e.g., Pd/Cu systems) are key variables requiring systematic optimization.
Methodological Recommendations
- For crystallography : Use low-temperature (200 K) data collection to minimize thermal motion artifacts, as demonstrated in Mn(II)-bipyrimidine structure determination .
- For bioactivity assays : Combine in vitro antiglycation/antioxidant assays with molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory potency .
- For synthetic scale-up : Prioritize one-pot cascade reactions over stepwise protocols to reduce purification steps and improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
